

Application Notes and Protocols: Investigating ERAP2 Function in Autoimmune Models Using BDM88951

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Compound of Interest

Compound Name: BDM88951

Cat. No.: B15573663

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective ERAP2 inhibitor, **BDM88951**, to study the function of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) in the context of autoimmune disease models. This document outlines the scientific basis, detailed experimental protocols, and expected data outcomes for key assays.

Introduction to ERAP2 and BDM88951

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a crucial enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP2 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.^{[1][2]} This process shapes the immunopeptidome presented on the cell surface to CD8+ T cells. Genetic variations in ERAP2 have been strongly associated with an increased risk for several autoimmune diseases, including ankylosing spondylitis, psoriasis, and Crohn's disease, suggesting that ERAP2-mediated antigen presentation plays a role in the pathogenesis of these conditions.^{[2][3][4]} By altering the repertoire of self-peptides presented to the immune system, ERAP2 can contribute to the breakdown of self-tolerance and the activation of autoreactive T cells.^[4]

BDM88951 is a potent and highly selective nanomolar inhibitor of ERAP2, with a reported IC₅₀ of 19 nM.^[5] Its high selectivity for ERAP2 over the homologous ERAP1 and other

metalloproteases makes it an excellent tool for dissecting the specific role of ERAP2 in both healthy and disease states.[5] **BDM88951** has demonstrated favorable in vitro ADME properties and in vivo exposure, making it suitable for cellular and animal model studies.[5]

Key Applications of **BDM88951** in Autoimmune Research

- Elucidating the role of ERAP2 in specific autoimmune diseases: By inhibiting ERAP2 activity, researchers can investigate its contribution to disease pathogenesis in relevant cellular and animal models.
- Validating ERAP2 as a therapeutic target: Assessing the effect of **BDM88951** on disease-relevant endpoints can provide proof-of-concept for the development of ERAP2-targeted therapies for autoimmune disorders.
- Investigating the impact of ERAP2 inhibition on the immunopeptidome: Immunopeptidomics studies using **BDM88951** can reveal how ERAP2 shapes the landscape of presented self-peptides in the context of autoimmunity.
- Studying the downstream effects on T-cell activation: By modulating the presented peptide repertoire, **BDM88951** can be used to study the subsequent effects on the activation, proliferation, and cytokine production of autoreactive T cells.[6][7]

Data Presentation: Quantitative Analysis of **BDM88951** Activity

The following tables provide a framework for summarizing quantitative data from key experiments. Note: The data presented in these tables are hypothetical and for illustrative purposes, as specific data for **BDM88951** in autoimmune models is not yet extensively published.

Table 1: In Vitro Inhibition of ERAP2 Activity by **BDM88951**

Compound	Target	Assay Type	Substrate	IC50 (nM)	Selectivity vs. ERAP1
BDM88951	ERAP2	Enzyme Inhibition Assay	Fluorogenic (e.g., R-AMC)	19	>150-fold
Control Inhibitor	ERAP2	Enzyme Inhibition Assay	Fluorogenic (e.g., R-AMC)	Varies	Varies

Table 2: Cellular Target Engagement of **BDM88951**

Cell Line	Assay Type	Compound (Concentration)	ΔT_{agg} (°C)
Human PBMCs	CETSA	BDM88951 (10 μ M)	> 2.0
Human Keratinocytes	CETSA	BDM88951 (10 μ M)	> 2.0
Vehicle Control	CETSA	DMSO	0

Table 3: In Vivo Efficacy of **BDM88951** in a Humanized Mouse Model of Psoriasis (Imiquimod-Induced)

Treatment Group	Dose (mg/kg)	Administration Route	Mean PASI Score (Day 7)	% Reduction in Epidermal Thickness
Vehicle Control	-	Oral Gavage	8.5 \pm 1.2	0%
BDM88951	10	Oral Gavage	4.2 \pm 0.8	45%
BDM88951	30	Oral Gavage	2.1 \pm 0.5	70%
Positive Control (e.g., anti-IL-17)	Varies	IP Injection	1.5 \pm 0.4	80%

Table 4: Effect of **BDM88951** on Cytokine Levels in a Psoriasis Model

Treatment Group	IL-17A (pg/mL)	TNF- α (pg/mL)	IL-23 (pg/mL)
Vehicle Control	550 \pm 80	320 \pm 50	750 \pm 100
BDM88951 (30 mg/kg)	250 \pm 40	180 \pm 30	400 \pm 60

Experimental Protocols

Protocol 1: ERAP2 Enzyme Inhibition Assay

This protocol details a fluorogenic assay to determine the in vitro potency of **BDM88951** against recombinant human ERAP2.

Materials:

- Recombinant human ERAP2 protein
- Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin, R-AMC)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5)
- **BDM88951**
- DMSO
- 384-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **BDM88951** in DMSO. Further dilute in assay buffer to achieve final desired concentrations.
- Add 25 μ L of the diluted **BDM88951** or DMSO (vehicle control) to the wells of the microplate.
- Add 25 μ L of recombinant ERAP2 solution (e.g., 10 nM final concentration) to each well and incubate for 15 minutes at room temperature.

- Initiate the enzymatic reaction by adding 50 μ L of the fluorogenic substrate R-AMC (e.g., 50 μ M final concentration) to each well.
- Immediately begin kinetic reading of fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 37°C for 30-60 minutes.
- Calculate the rate of reaction for each concentration of **BDM88951**.
- Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to confirm the binding of **BDM88951** to endogenous ERAP2 in intact cells.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Human cells expressing ERAP2 (e.g., PBMCs, keratinocytes)
- Cell culture medium
- **BDM88951**
- DMSO
- PBS
- Lysis buffer with protease inhibitors
- Thermal cycler
- Western blot reagents (primary antibody against ERAP2, secondary HRP-conjugated antibody, chemiluminescence substrate)

Procedure:

- Culture cells to 80-90% confluency.
- Treat cells with **BDM88951** at the desired concentration (e.g., 10 μ M) or DMSO (vehicle control) and incubate for 1 hour at 37°C.
- Aliquot the cell suspension into PCR tubes for each temperature point.
- Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
- Carefully collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble ERAP2 in each sample by Western blotting.
- Quantify the band intensities and plot the percentage of soluble ERAP2 against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of **BDM88951** indicates target engagement.

Protocol 3: In Vivo Study in a Humanized Mouse Model of Psoriasis

Given that mice lack an ERAP2 ortholog, humanized mouse models are necessary for in vivo studies.^{[12][13][14][15]} The imiquimod (IMQ)-induced psoriasis model is a well-established and relevant model.^{[16][17][18]}

Animal Model:

- Severely immunodeficient mice (e.g., NSG) engrafted with human hematopoietic stem cells (HSCs) to reconstitute a human immune system.

Procedure:

- Allow for the development of a stable human immune system in the mice (typically 12-16 weeks post-engraftment).
- Induce psoriasis-like skin inflammation by daily topical application of a commercially available 5% imiquimod cream on the shaved back and ear of the mice for 7 consecutive days.[\[16\]](#)[\[19\]](#)
- Administer **BDM88951** or vehicle control daily via oral gavage, starting one day before or on the same day as the first IMQ application. Dosing will need to be optimized based on pharmacokinetic studies.[\[20\]](#)
- Monitor disease progression daily by scoring the severity of erythema, scaling, and skin thickness using a modified Psoriasis Area and Severity Index (PASI).[\[21\]](#)
- At the end of the study (e.g., day 7), collect skin biopsies for histological analysis (H&E staining to measure epidermal thickness) and cytokine analysis (e.g., ELISA or multiplex assay for IL-17A, TNF- α , and IL-23).[\[11\]](#)[\[22\]](#)
- Collect spleens and lymph nodes to analyze T-cell populations and activation status by flow cytometry.

Protocol 4: Immunopeptidomics Analysis

This protocol outlines the steps to identify the repertoire of peptides presented by MHC class I molecules following ERAP2 inhibition with **BDM88951**.[\[1\]](#)[\[23\]](#)

Materials:

- Large number of human cells of interest (e.g., 1×10^9 cells)
- **BDM88951**
- DMSO
- Cell lysis buffer
- Pan-MHC class I antibody (e.g., W6/32) coupled to beads

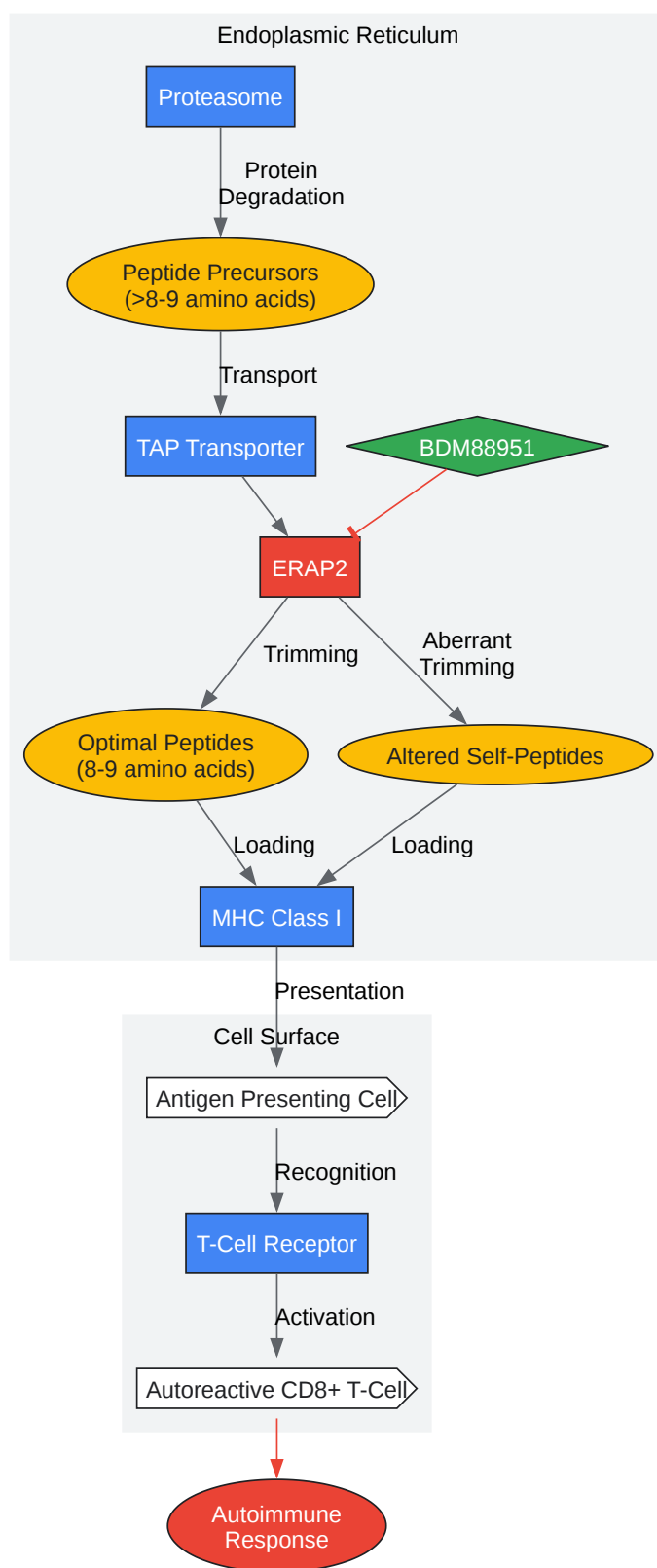
- Acidic solution for elution (e.g., 0.1% trifluoroacetic acid)
- LC-MS/MS instrumentation

Procedure:

- Culture cells in the presence of **BDM88951** (e.g., 1 μ M) or DMSO for 48-72 hours.
- Harvest and lyse the cells.
- Perform immunoaffinity purification of MHC class I-peptide complexes using the W6/32 antibody-coupled beads.
- Wash the beads extensively to remove non-specifically bound proteins.
- Elute the MHC-peptide complexes with an acidic solution.
- Separate the peptides from the MHC heavy and light chains.
- Analyze the purified peptides by LC-MS/MS.
- Identify peptide sequences by searching the MS/MS spectra against a human protein database.
- Compare the identified peptides from the **BDM88951**-treated and control samples to identify novel or differentially presented peptides.

Visualizations: Signaling Pathways and Workflows

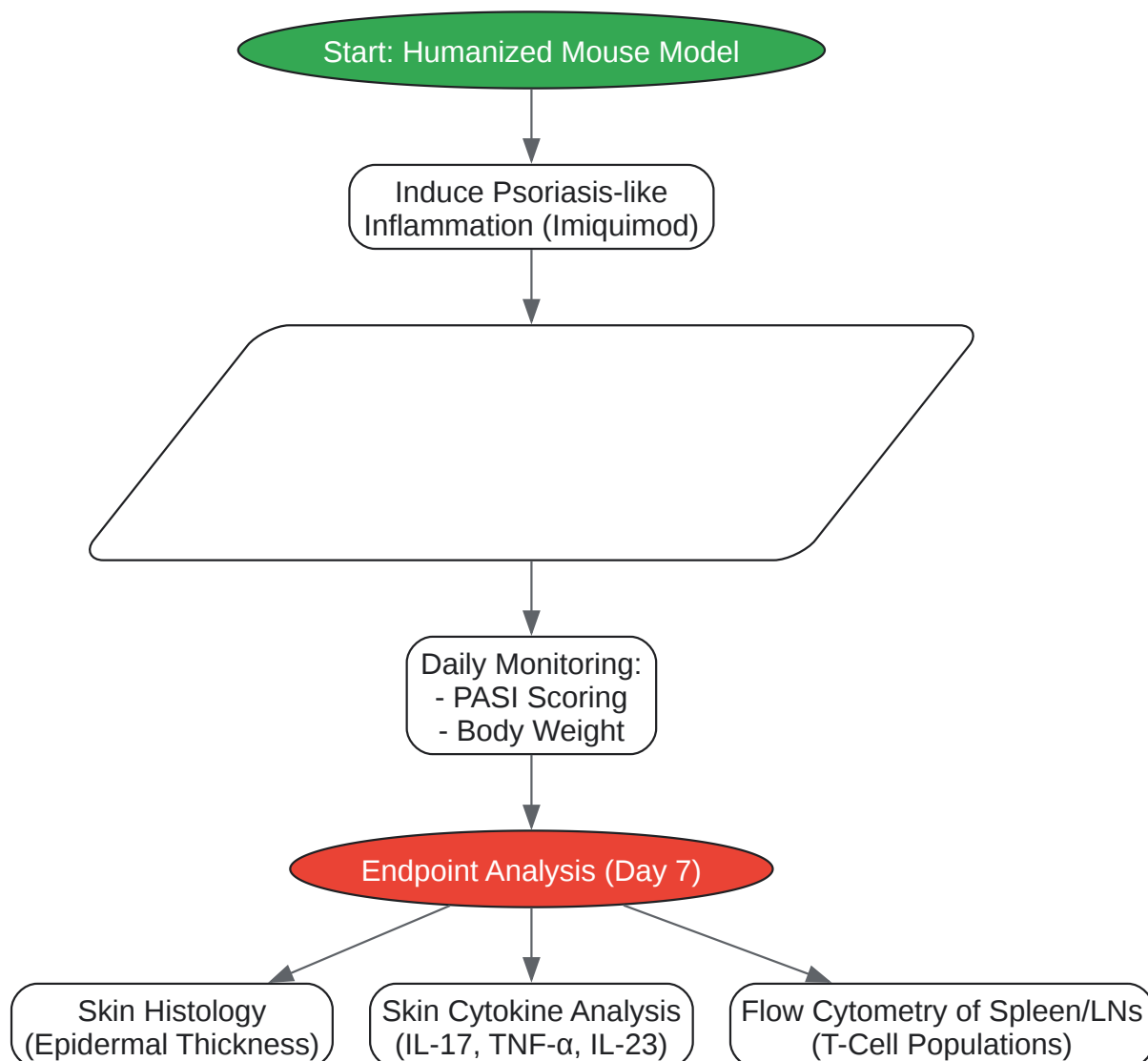
ERAP2's Role in Antigen Presentation and Autoimmunity



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Caption: ERAP2 trims self-peptides which can lead to autoimmune responses.

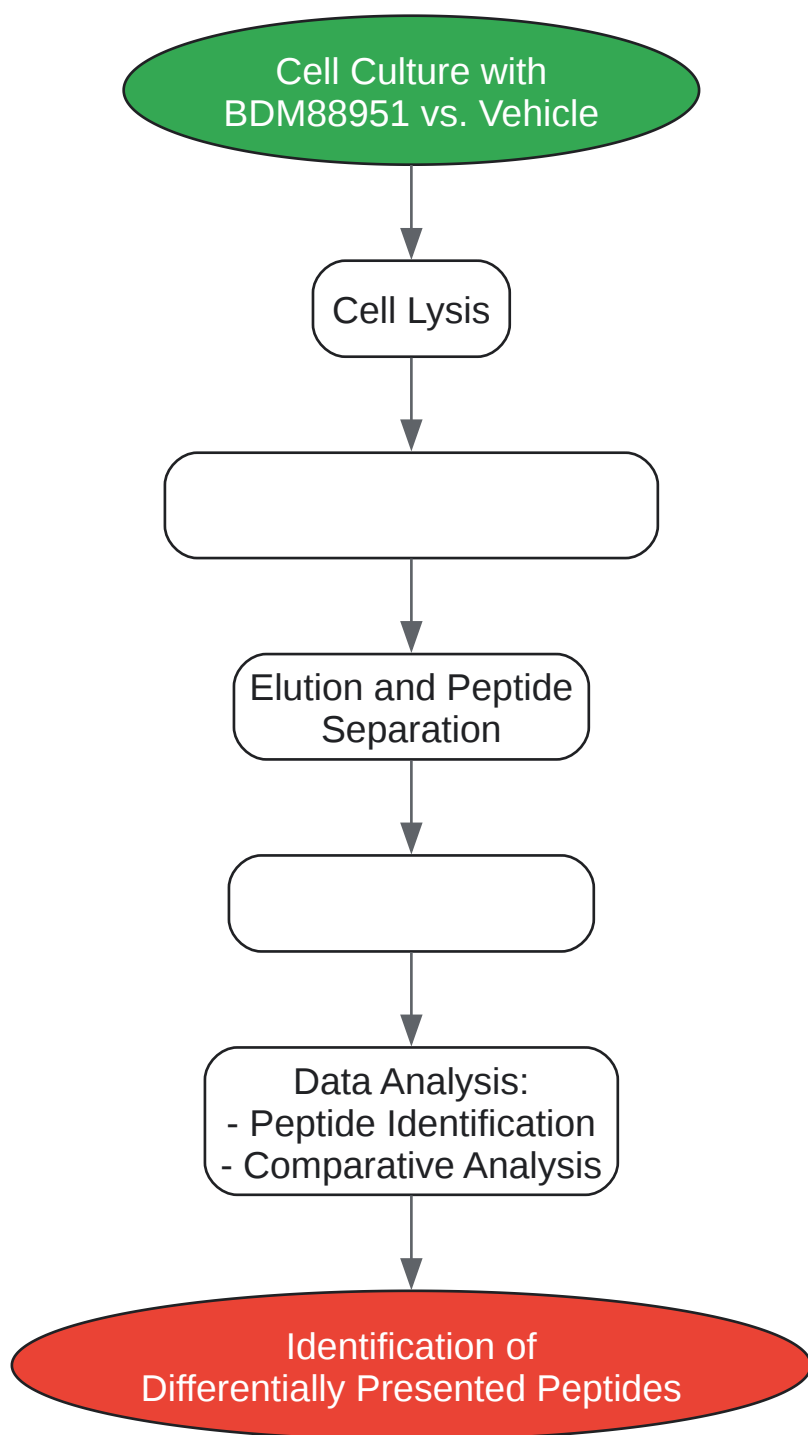
Experimental Workflow for In Vivo Study of BDM88951



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Caption: Workflow for testing **BDM88951** in a humanized mouse psoriasis model.

Logical Workflow for Immunopectidomics



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Caption: Workflow for identifying changes in the immunopeptidome after ERAP2 inhibition.

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References

- 1. Paradoxical Effects of Endoplasmic Reticulum Aminopeptidase 1 Deficiency on HLA-B27 and its Role as an Epistatic Modifier in Experimental Spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Anti-BR3 Monoclonal Antibody in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How ERAP1 and ERAP2 Shape the Peptidomes of Disease-Associated MHC-I Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Human T Cells in Hypertension: Studies of Humanized Mice and Hypertensive Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A basophil-fibroblast pro-inflammatory axis fuels type 2 skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Poster | Immunotherapy for Myeloproliferative Neoplasms [biognosys.com]
- 9. Discovery of the First Selective Nanomolar Inhibitors of ERAP2 by Kinetic Target-Guided Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T Lymphocyte Development and Activation in Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL-17A and TNF- α inhibitors induce multiple molecular changes in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of anti-BR3 monoclonal antibody in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of Natural HLA-B*27:05 Ligandome by Ankylosing Spondylitis-associated Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]

- 15. The interplay between HLA-B27 and ERAP1/ERAP2 aminopeptidases: from anti-viral protection to spondyloarthritis | Semantic Scholar [semanticscholar.org]
- 16. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model [mdpi.com]
- 22. wuxibiology.com [wuxibiology.com]
- 23. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
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